

Application Note: Advanced Analytical Characterization of 2-(Benzylamino)-2-oxoacetic Acid

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Compound of Interest

Compound Name: 2-(Benzylamino)-2-oxoacetic acid

CAS No.: 6345-08-0

Cat. No.: B3276079

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Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Objective: To provide a comprehensive, self-validating analytical framework for the identification, purity assessment, and structural characterization of **2-(benzylamino)-2-oxoacetic acid**.

Scientific Context & Compound Profile

2-(Benzylamino)-2-oxoacetic acid (commonly known as N-benzyloxamic acid) is a highly functionalized small molecule featuring both a secondary amide and a carboxylic acid moiety. It serves as a critical synthetic intermediate and pharmacophore building block in medicinal chemistry. Notably, derivatives of N-substituted oxamic acids are utilized in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors (such as GlyH-101)[1] and act as key substrates in the transition metal-free C-H functionalization of bioactive quinoxalin-2(1H)-ones[2].

Because of its high polarity and the presence of the acidic oxoacetic group, standard analytical approaches often yield poor chromatographic retention and broad NMR signals. This guide

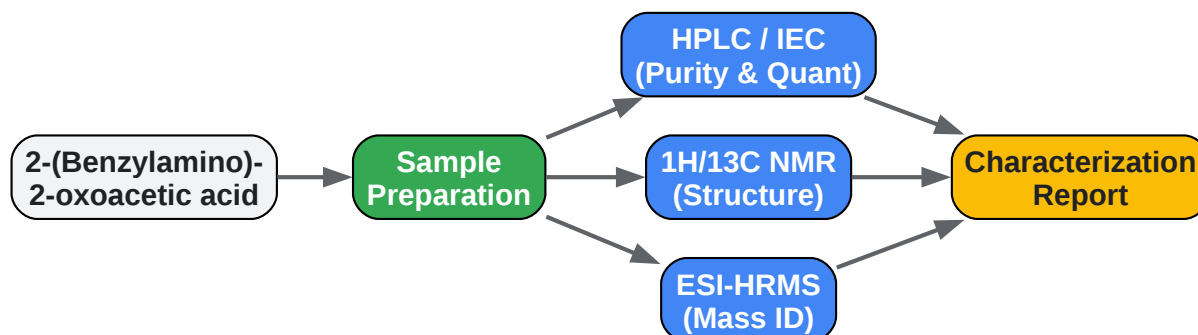
details optimized, causality-driven protocols to overcome these physicochemical hurdles.

Physicochemical Data Summary

Property	Value	Analytical Significance
IUPAC Name	2-(benzylamino)-2-oxoacetic acid	Dictates the presence of aromatic, amide, and acidic environments.
CAS Number	6345-08-0[3]	Unique identifier for reference standard procurement.
Chemical Formula	C ₉ H ₉ NO ₃ [3]	Used for exact mass calculation in HRMS.
Formula Weight	179.18 g/mol [3]	Guides molarity calculations for standard preparation.
SMILES	<chem>O=C(O)C(NCC1=CC=CC=C1)=O</chem> [3]	Highlights the conjugated system useful for UV detection.
Estimated pKa	~1.5 – 2.0 (Carboxylic acid)	Requires mobile phase pH < 1.5 for ion suppression in HPLC.

Multi-Modal Analytical Strategy

To ensure absolute structural integrity and purity, a multi-modal approach combining High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) is required.



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Caption: Multi-modal analytical workflow for characterizing **2-(Benzylamino)-2-oxoacetic acid**.

Experimental Protocols & Methodologies

Purity Assessment: Ion-Suppression RP-HPLC

The Causality: Oxamic acid derivatives are highly polar. Under neutral conditions, the carboxylic acid is ionized, leading to electrostatic repulsion from hydrophobic C18 stationary phases. This results in zero retention (elution in the void volume) and severe peak tailing. To force the molecule into its neutral state, the mobile phase must be highly acidic ($\text{pH} < \text{pKa}$). Ion-exclusion chromatography (IEC) using dilute sulfuric acid^[4] or ion-suppression RP-HPLC using Trifluoroacetic acid (TFA)^[5] provides the necessary retention mechanism.

Protocol: Ion-Suppression RP-HPLC

- Mobile Phase Preparation:
 - Solvent A: 0.1% TFA in Ultrapure Water (v/v).
 - Solvent B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).
- Column Selection: Use a polar-embedded C18 column (e.g., Triart C18, 250 x 4.6 mm, 5 μm) to prevent phase collapse under highly aqueous conditions.
- Gradient Program:

- 0–5 min: 5% B (Isocratic hold to retain polar analytes)
- 5–20 min: 5% to 60% B (Linear gradient to elute the benzyl moiety)
- 20–25 min: 60% B (Wash)
- 25–30 min: 5% B (Re-equilibration)
- Detection: UV at 205 nm (carbonyl/amide absorption) and 254 nm (benzyl ring)[4].
- Self-Validating System Suitability Test (SST):
 - Blank Injection: Must show no interfering peaks at the retention time of the API.
 - Tailing Factor (Tf): Must be ≤ 1.5 . If $Tf > 1.5$, increase TFA concentration to 0.15% to ensure complete protonation of the oxoacetic acid group.

Structural Confirmation: NMR Spectroscopy

The Causality: The presence of the carboxylic acid and amide groups creates complex hydrogen-bonding networks in non-polar solvents (like CDCl_3), leading to signal broadening. Using a strongly hydrogen-bond-accepting solvent like DMSO-d_6 disrupts these intermolecular interactions, yielding sharp, quantifiable resonances for the exchangeable protons (NH and OH)[1].

Protocol: ^1H and ^{13}C NMR

- Sample Prep: Dissolve 15 mg of **2-(benzylamino)-2-oxoacetic acid** in 0.6 mL of anhydrous DMSO-d_6 .
- Acquisition: Acquire ^1H NMR at 400 MHz and ^{13}C NMR at 100 MHz at 298 K.
- Expected ^1H NMR Assignments (DMSO-d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality / Rationale
~13.5	Singlet (broad)	1H	-COOH	Highly deshielded acidic proton; broad due to exchange.
~9.2	Triplet	1H	-NH-	Amide proton coupled to the adjacent CH ₂ group.
7.20 – 7.40	Multiplet	5H	Aromatic (Ar-H)	Benzyl ring protons.
~4.35	Doublet	2H	-CH ₂ -	Benzylic protons split by the adjacent amide NH.

Molecular Weight Verification: ESI-HRMS

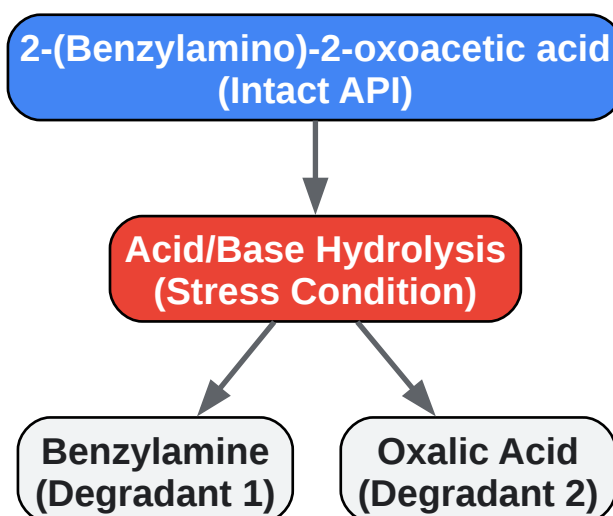
The Causality: The molecule contains both a basic site (amide nitrogen, though weakly basic) and a highly acidic site (carboxylic acid). While positive mode Electrospray Ionization (ESI+) can protonate the amide, negative mode (ESI-) is significantly more sensitive due to the facile deprotonation of the oxoacetic acid moiety, yielding a strong $[M-H]^-$ ion[5].

Protocol: ESI-HRMS

- Dilution: Dilute the HPLC sample to 1 $\mu\text{g/mL}$ in 50:50 Water:Methanol containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).
- Detection: Run in both polarities.
 - Expected ESI+ $[M+H]^+$:m/z 180.065
 - Expected ESI- $[M-H]^-$:m/z 178.050

Stability and Degradation Pathways

Understanding the degradation of N-benzyloxamic acid is critical for formulation and storage. The primary liability is the hydrolysis of the amide bond under extreme pH or thermal stress, which cleaves the molecule into benzylamine and oxalic acid.



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Caption: Primary hydrolytic degradation pathway of N-benzyloxamic acid under stress conditions.

Monitoring Degradation: The IEC or ion-suppression HPLC method described in Section 3.1 is specifically designed to separate the highly polar oxalic acid degradant from the intact API[4], ensuring the method is stability-indicating.

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